Acetonitrile;4-fluorophenol
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Overview
Description
Acetonitrile;4-fluorophenol is a compound that combines the properties of acetonitrile and 4-fluorophenol. Acetonitrile is a colorless liquid with the formula CH₃CN, commonly used as a solvent in organic synthesis . 4-Fluorophenol is an aromatic compound with the formula C₆H₄FOH, known for its applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenol can be synthesized through a nucleophilic substitution reaction starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection . Acetonitrile is typically produced as a byproduct of acrylonitrile manufacture .
Industrial Production Methods
Industrial production of acetonitrile involves the ammoxidation of propylene in the presence of ammonia and air, yielding acrylonitrile and acetonitrile as byproducts . The production of 4-fluorophenol on an industrial scale often involves the fluorination of phenol derivatives using fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
Reduction: Acetonitrile can be reduced to ethylamine under specific conditions.
Substitution: 4-Fluorophenol can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Fluoride ions and suitable leaving groups.
Major Products Formed
Oxidation: Benzoquinone and hydroquinone.
Reduction: Ethylamine.
Substitution: Various substituted phenols.
Scientific Research Applications
Acetonitrile;4-fluorophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluorophenol involves its oxidative defluorination by cytochrome P450 enzymes. The enzyme catalyzes the insertion of oxygen into the fluorophenol, resulting in the formation of benzoquinone and hydroquinone . Acetonitrile acts as a solvent and can participate in various reactions due to its polar nature .
Comparison with Similar Compounds
Similar Compounds
Phenol: Similar to 4-fluorophenol but lacks the fluorine atom.
Benzonitrile: Similar to acetonitrile but with a benzene ring instead of a methyl group.
Uniqueness
Properties
CAS No. |
62576-88-9 |
---|---|
Molecular Formula |
C8H8FNO |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
acetonitrile;4-fluorophenol |
InChI |
InChI=1S/C6H5FO.C2H3N/c7-5-1-3-6(8)4-2-5;1-2-3/h1-4,8H;1H3 |
InChI Key |
YVCLIIDHXUMAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC(=CC=C1O)F |
Origin of Product |
United States |
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